7-(4-Carboxyphenyl)-3-(3-fluorophenyl)-5-hydroxy-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid
Description
“7-(4-CARBOXYPHENYL)-3-(3-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID” is a complex organic compound that belongs to the class of thienopyridines
Properties
Molecular Formula |
C21H14FNO5S |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
7-(4-carboxyphenyl)-3-(3-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C21H14FNO5S/c22-13-3-1-2-12(8-13)16-17-18(29-19(16)21(27)28)14(9-15(24)23-17)10-4-6-11(7-5-10)20(25)26/h1-8,14H,9H2,(H,23,24)(H,25,26)(H,27,28) |
InChI Key |
UZYAFRWTXIJYTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=C(S2)C(=O)O)C3=CC(=CC=C3)F)NC1=O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-CARBOXYPHENYL)-3-(3-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the thienopyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the carboxyphenyl and fluorophenyl groups via substitution reactions.
Oxidation/Reduction Reactions: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
“7-(4-CARBOXYPHENYL)-3-(3-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biology, thienopyridines are often studied for their potential biological activities. They may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicine, compounds with similar structures have been investigated for their potential therapeutic effects. They may act as anti-inflammatory agents, anticancer agents, or cardiovascular drugs.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “7-(4-CARBOXYPHENYL)-3-(3-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID” would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other thienopyridines with different substituents. Examples include:
Clopidogrel: A well-known antiplatelet drug.
Prasugrel: Another antiplatelet agent with a similar structure.
Ticlopidine: An older antiplatelet drug.
Uniqueness
The uniqueness of “7-(4-CARBOXYPHENYL)-3-(3-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID” lies in its specific substituents and their positions on the thienopyridine core. These structural differences can lead to variations in biological activity, making it a compound of interest for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
